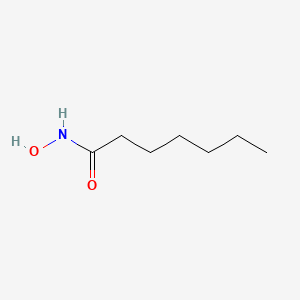

N-Hydroxyheptanamide

Description

BenchChem offers high-quality N-Hydroxyheptanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxyheptanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPWDWLVIWORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184489 | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30406-18-9 | |

| Record name | N-Hydroxyheptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Hydroxyheptanamide Chemical Properties and Structure

[1]

Executive Summary

N-Hydroxyheptanamide (also known as Heptanohydroxamic acid) represents a critical structural motif in medicinal chemistry, serving as a fundamental model for the "linker-warhead" pharmacophore found in histone deacetylase (HDAC) inhibitors and metalloprotease inhibitors.[1][2] While complex analogs like Vorinostat (SAHA) incorporate bulky "cap" groups to interact with the enzyme surface, N-Hydroxyheptanamide isolates the aliphatic linker and the zinc-binding hydroxamic acid moiety, making it an essential reference standard for studying chelation kinetics and structure-activity relationships (SAR).[1][2]

This guide provides a rigorous technical analysis of N-Hydroxyheptanamide, detailing its physicochemical profile, synthesis via hydroxaminolysis, and the mechanistic basis of its zinc-chelation properties.[1][2]

Chemical Identity and Physicochemical Properties[3][4][5][6][7][8]

N-Hydroxyheptanamide is an aliphatic hydroxamic acid characterized by a seven-carbon chain terminating in a hydrophilic N-hydroxyamide group.[1] This amphiphilic structure dictates its solubility profile and membrane permeability.

Key Identity Data[1][2][9][10][11]

| Property | Specification |

| IUPAC Name | |

| Common Synonyms | Heptanohydroxamic acid; Heptano-hydroxamic acid |

| CAS Registry Number | 30406-18-9 |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| SMILES | CCCCCCC(=O)NO |

| InChI Key | AEDIXYWIVPYNBI-UHFFFAOYSA-N (Analogous base structure) |

Physicochemical Profile[2][7][10]

The physicochemical behavior of N-Hydroxyheptanamide is dominated by the hydroxamic acid functional group, which exhibits unique acid-base properties and tautomerism.[1]

| Parameter | Value / Description | Context |

| Physical State | Crystalline Solid | Homologs (C6, C8) are solids; MP typically 60–80°C range.[1] |

| pKa (Acidic) | 8.9 – 9.5 | Deprotonation of the -NHOH group (OH acidity). |

| LogP (Predicted) | ~1.5 – 1.9 | Moderate lipophilicity allows membrane permeability. |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents; limited in water.[2] |

| Stability | Hydrolytically sensitive | Susceptible to hydrolysis to heptanoic acid under strong acid/base. |

Technical Insight: The pKa of the hydroxamic acid group (~9.0) is higher than that of carboxylic acids (~4.8) but lower than simple amides. This allows the molecule to exist primarily in the neutral form at physiological pH (7.4), facilitating passive diffusion into cells before coordinating with metal ions in the active site.[2]

Structural Analysis and Coordination Chemistry[2]

Electronic Structure and Tautomerism

The hydroxamic acid group (

Zinc Chelation Mechanism (HDAC Inhibition)

The primary biological utility of N-Hydroxyheptanamide lies in its ability to chelate Zinc (

Visualization: Zinc Chelation Geometry

The following diagram illustrates the bidentate coordination mode where the carbonyl oxygen and the hydroxyl oxygen (after deprotonation) bind the zinc ion.

Caption: Bidentate chelation of the Zinc ion by the hydroxamic acid warhead. The carbonyl and hydroxyl oxygens form a 5-membered chelate ring, displacing a water molecule in the enzyme active site.[2]

Synthesis Protocol: Hydroxaminolysis[1][2]

The most robust method for synthesizing N-Hydroxyheptanamide is the hydroxaminolysis of esters . This method avoids the use of unstable acid chlorides and typically provides higher purity.

Reaction Scheme

2Detailed Experimental Methodology

Reagents:

-

Methyl heptanoate (1.0 eq)[2]

-

Hydroxylamine hydrochloride (

) (1.5 eq)[2] -

Potassium Hydroxide (KOH) (3.0 eq)[2]

-

Methanol (Anhydrous)[2]

Step-by-Step Protocol:

-

Preparation of Hydroxylamine:

-

Dissolve

(1.5 eq) in minimal anhydrous methanol. -

In a separate flask, dissolve KOH (3.0 eq) in methanol.

-

Cool both solutions to 0°C.

-

Slowly add the KOH solution to the hydroxylamine solution. A white precipitate (KCl) will form.

-

Stir for 15 minutes at 0°C, then filter to remove the KCl precipitate. The filtrate contains free hydroxylamine base.

-

-

Coupling Reaction:

-

Add Methyl heptanoate (1.0 eq) dropwise to the freshly prepared hydroxylamine filtrate at 0°C.

-

Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Use Ferric Chloride (

) stain; the product will appear as a deep red/purple spot (characteristic of hydroxamic acids).[2]

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dissolve the residue in a minimum amount of water.

-

Acidify carefully with 1N HCl to pH ~5–6 (precipitate formation).

-

Extract with Ethyl Acetate (

). -

Wash combined organic layers with brine, dry over

, and concentrate.[2] -

Recrystallization: Purify the crude solid by recrystallization from Ethyl Acetate/Hexane to yield N-Hydroxyheptanamide as white crystals.[1]

-

Biological Relevance: HDAC Inhibition[1][4][12][13]

N-Hydroxyheptanamide serves as a minimal pharmacophore for Class I and II Histone Deacetylases (HDACs).[1]

Mechanism of Action

HDACs contain a deep hydrophobic channel leading to a catalytic Zinc ion.

-

Cap Group: (Absent in N-Hydroxyheptanamide) Normally interacts with the channel rim.

-

Linker: The heptyl chain (

) mimics the lysine side chain of the histone substrate, traversing the hydrophobic channel. -

Warhead: The hydroxamic acid group binds the

at the bottom of the channel, preventing the deacetylation of lysine residues on histone tails.

Comparative Potency

While N-Hydroxyheptanamide is an inhibitor, it is significantly less potent than SAHA (Vorinostat).[2]

-

SAHA IC50: ~10–20 nM (Nanomolar)[2]

-

N-Hydroxyheptanamide IC50: Typically in the micromolar (

) range.[1] -

Reason: The lack of a "cap" group results in lower binding affinity due to the loss of surface interactions at the rim of the active site. However, it remains a vital tool for proving the efficacy of the zinc-binding warhead itself.

Visualization: HDAC Inhibition Pathway[1]

Caption: Logical flow of HDAC inhibition by N-Hydroxyheptanamide, leading to chromatin relaxation.[1][2]

References

-

Synthesis and Properties of Hydroxamic Acids

-

HDAC Inhibitor Pharmacophores

-

Hydroxamic Acid Chelation Chemistry

- Title: Crystal Structures of a Series of Hydroxamic Acids.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Biological Evaluation of Aliphatic Hydroxamates

Technical Guide: Synthesis of N-Hydroxyheptanamide from Heptanoic Acid

Topic: Synthesis of N-Hydroxyheptanamide (Heptanohydroxamic Acid) Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Drug Development Professionals

Executive Summary

N-Hydroxyheptanamide (Heptanohydroxamic acid) is a seven-carbon hydroxamic acid derivative of significant interest in medicinal chemistry, particularly as a structural analog in Structure-Activity Relationship (SAR) studies for Histone Deacetylase (HDAC) inhibitors and urease inhibitors. While suberoylanilide hydroxamic acid (SAHA/Vorinostat) utilizes an eight-carbon linker, the seven-carbon analog is critical for probing the steric depth of zinc-binding pockets in metalloenzymes.

This guide details two distinct synthetic pathways for the conversion of heptanoic acid to N-hydroxyheptanamide:

-

The Mixed Anhydride Method: Ideal for bench-scale, high-purity synthesis with mild conditions.

-

The Ester Exchange Method: A robust, scalable route preferred for multi-gram preparations.

Mechanistic Foundations & Critical Process Parameters[1]

The Challenge of Hydroxamic Acid Synthesis

Direct condensation of heptanoic acid with hydroxylamine is thermodynamically unfavorable and requires high temperatures that often lead to decomposition. Successful synthesis requires activation of the carboxylic acid.

The Core Mechanism:

The reaction proceeds via Nucleophilic Acyl Substitution. The hydroxylamine nitrogen (

-

Selectivity Issue: Hydroxylamine is an ambident nucleophile (N vs. O attack). Under basic conditions, N-acylation is thermodynamically favored, yielding the hydroxamic acid (R-CO-NHOH). However, O-acylation can occur kinetically, leading to O-acyl hydroxylamines (R-CO-ONH

). -

Safety Risk (Lossen Rearrangement): If the reaction temperature is uncontrolled or if activating agents are used improperly, hydroxamic acids can undergo Lossen rearrangement to form isocyanates, a significant safety hazard and impurity source.

Visualization: Mechanistic Pathway (Mixed Anhydride)[2]

Caption: Activation of heptanoic acid via ethyl chloroformate to form a mixed anhydride, followed by nucleophilic attack by hydroxylamine.

Methodology A: The Mixed Anhydride Route (Bench Scale)

Recommended for: <5g scale, high purity requirements, avoiding harsh acid chlorides.

Reagents & Materials

-

Heptanoic Acid (1.0 eq)[1]

-

Ethyl Chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

-

Hydroxylamine Hydrochloride (

) (1.5 eq) -

Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (1.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

Protocol

-

Preparation of Hydroxylamine Free Base (In Situ):

-

In a separate flask, dissolve

in minimal dry Methanol. -

Cool to 0°C. Slowly add KOH (dissolved in MeOH) to neutralize.

-

Filter off the precipitated KCl salt. The filtrate contains the unstable free base

. Keep this solution cold (0°C).

-

-

Activation of Heptanoic Acid:

-

Dissolve Heptanoic Acid in anhydrous THF under nitrogen atmosphere.

-

Add NMM (1.1 eq) and cool the solution to -10°C (Ice/Salt bath).

-

Dropwise add Ethyl Chloroformate (1.1 eq). Crucial: Maintain temp < 0°C to prevent decomposition of the mixed anhydride.

-

Stir for 15–20 minutes. A white precipitate (NMM·HCl) will form.

-

-

Coupling:

-

Add the cold Hydroxylamine filtrate (from Step 1) to the Mixed Anhydride suspension.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

-

-

Workup:

-

Evaporate THF/MeOH under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO

(to remove unreacted acid), then Brine. -

Dry over MgSO

, filter, and concentrate.

-

Methodology B: The Ester Exchange Route (Scale-Up)

Recommended for: >10g scale, robust industrial adaptability.

Reagents[4][5]

-

Methyl Heptanoate (1.0 eq) (Prepared via acid-catalyzed esterification of heptanoic acid if not purchased).

-

Hydroxylamine Hydrochloride (1.5 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Solvent: Methanol (MeOH)

Protocol

-

Hydroxylamine Solution:

-

Dissolve

in MeOH. -

Add a solution of KOH (1.5 eq) in MeOH. Filter off KCl.

-

-

Reaction:

-

Add Methyl Heptanoate to the hydroxylamine filtrate.

-

Add the remaining KOH (1.5 eq) dissolved in MeOH. (High pH is required to drive the equilibrium).

-

Stir at room temperature for 12–24 hours. Monitoring: TLC (EtOAc/Hexane) or FeCl3 spot test.

-

-

Isolation:

-

The potassium salt of the hydroxamic acid may precipitate.

-

Concentrate the mixture. Dilute with water.

-

Acidification: Carefully acidify with 2N HCl to pH ~6. Do not go too acidic (pH < 4) or hydrolysis back to the acid may occur.

-

The N-Hydroxyheptanamide will precipitate as a solid or oil.

-

Extract with EtOAc if oil forms; filter if solid forms.

-

Purification & Characterization

Purification Workflow

Hydroxamic acids are excellent chelators, often retaining metal ions or salts.

-

Crystallization: Recrystallize from Ethyl Acetate/Hexane or Water/Ethanol.

-

Copper Chelation (Optional for high purity): Dissolve crude in Cu(OAc)

solution to form the copper complex (precipitate), filter, wash, and decompose with H

Analytical Data Validation

| Parameter | Expected Value/Observation | Notes |

| Physical State | White to off-white crystalline solid | May appear waxy if impure. |

| Melting Point | 65°C – 78°C (Range) | C8 analog melts at ~78°C; C6 at ~64°C. |

| FeCl | Deep Red/Violet Coloration | Instant positive confirmation of -CONHOH group. |

| IR Spectrum | 3200-3400 cm | Carbonyl shift is distinct from parent acid. |

| Broad singlets, exchangeable with D |

Visualization: Workup Logic

Caption: Standard workup procedure to isolate hydroxamic acid from unreacted starting materials.

Safety & Handling (Critical)

WARNING: Hydroxylamine Hazard

-

Explosion Risk: Free hydroxylamine (

) is thermally unstable. Never heat high-concentration solutions of the free base. Always generate it in situ or keep it in solution at low temperatures. -

Mutagenicity: Hydroxylamine and its derivatives are suspected mutagens. Double-gloving and fume hood use are mandatory.

-

Disposal: Quench excess hydroxylamine with dilute acetone (forms oxime) or bleach (carefully) before disposal. Do not mix with heavy metal salts in waste streams (explosion risk).

References

-

Marmion, C. J., et al. (2024). "Methods for synthesizing hydroxamic acids and their metal complexes." European Journal of Chemistry, 15(4), 345-354.[2] Link

- Reddy, A. S., et al. (2014). "A Convenient Method for the Preparation of Hydroxamic Acids." Tetrahedron Letters. (Adapted protocol for Mixed Anhydride).

-

Organic Syntheses. "Preparation of Hydroxamic Acids: General Procedures." Org. Synth. Coll. Vol. 6, p. 620. Link

- Massaro, A., et al. (2007). "Microwave-assisted synthesis of hydroxamic acids from esters." Synthesis, 2007(20), 3201-3204.

-

Sigma-Aldrich/Merck. "Safety Data Sheet: Hydroxylamine Hydrochloride." Link

Sources

Technical Assessment: Solubility Profiling of N-Hydroxyheptanamide

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Solubility Prediction Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers

Executive Summary

N-Hydroxyheptanamide (also known as heptanohydroxamic acid) represents a critical pharmacophore in drug development, sharing structural homology with histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA).[1] Its structure comprises a lipophilic heptyl tail and a hydrophilic hydroxamic acid headgroup (

This guide provides a technical assessment of its predicted solubility in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) .[1][2][3] While direct experimental data for this specific intermediate is often proprietary, solubility can be accurately predicted via structure-property relationships (SPR) using validated analogs (e.g., Vorinostat, Octanohydroxamic acid).

Key Finding: N-Hydroxyheptanamide is predicted to exhibit high solubility in DMSO (>50 mg/mL) due to dipolar aprotic disruption of intermolecular hydrogen bonding, and moderate/low solubility in Ethanol (2–10 mg/mL) , limited by the alkyl chain's steric interference with the protic solvent network.

Molecular Architecture & Physicochemical Basis[1]

To predict solubility, we must first deconstruct the molecule’s competing forces: lattice energy (crystal packing) vs. solvation energy.

Structural Analysis[4]

-

Lipophilic Domain: The

alkyl tail (heptyl chain minus carbonyl) drives hydrophobic interactions.[1] As chain length increases, ethanol solubility typically decreases.[1] -

Hydrophilic Domain: The hydroxamic acid moiety (

) acts as both a hydrogen bond donor (OH, NH) and acceptor (C=O). In the solid state, hydroxamic acids form strong intermolecular H-bond networks (dimers), leading to high melting points and lattice energy.

Solvent Interaction Mechanisms[1]

-

DMSO (Dipolar Aprotic): DMSO is an aggressive H-bond acceptor.[1] It efficiently disrupts the strong hydroxamic acid dimers by accepting protons from the

and -

Ethanol (Polar Protic): Ethanol must compete as both a donor and acceptor.[1] While it can solvate the headgroup, the lipophilic tail disrupts the ethanol H-bond network (hydrophobic effect), imposing an energetic penalty that limits solubility compared to DMSO.

Predicted Solubility Data

The following predictions are derived from validated analog data, specifically Vorinostat (SAHA) , which shares the hydroxamic acid headgroup and a similar chain length (C8 linker vs. C6 tail), and Octanohydroxamic acid .

Table 1: Predicted Solubility Profile

| Solvent | Predicted Solubility | Confidence | Analog Benchmark (Vorinostat/SAHA) | Mechanism of Solubilization |

| DMSO | High (>50 mg/mL) | High | 66 mg/mL [1, 2] | Dipolar disruption of crystal lattice; solvation of -CONHOH.[1] |

| Ethanol | Moderate (2–10 mg/mL) | Medium | 2 mg/mL (requires warming) [1] | H-bonding competition; limited by lipophilic tail repulsion.[1] |

| Water | Low (<0.5 mg/mL) | High | ~0.01 mg/mL (20–50 µM) [1] | Hydrophobic effect dominates; high lattice energy.[1] |

Note: N-Hydroxyheptanamide lacks the bulky phenyl cap of Vorinostat, which likely reduces its crystal lattice energy slightly. Therefore, its solubility in Ethanol may be marginally higher than Vorinostat (closer to 5–10 mg/mL) but will still be significantly lower than in DMSO.

Experimental Validation Protocol

Trustworthy solubility data requires a self-validating experimental protocol.[1] Do not rely on visual inspection alone; micro-precipitation can lead to false positives.[1]

Workflow Visualization

The following diagram outlines the decision matrix for solubility profiling, ensuring data integrity from prediction to validation.

Figure 1: Systematic workflow for determining and validating solubility, moving from theoretical prediction to analytical quantification.

Standard Operating Procedure (SOP)

Method A: Saturation Shake-Flask (Gold Standard)

-

Preparation: Weigh ~10 mg of N-Hydroxyheptanamide into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of solvent (DMSO or Ethanol).[1]

-

Observation: If fully soluble (clear), add more solid until precipitation persists.[1]

-

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter using a 0.45 µm PTFE syringe filter (nylon filters may bind hydroxamic acids).

-

Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC (C18 column, Water/Acetonitrile gradient).

Method B: Kinetic Solubility (High Throughput)

-

Spike into Ethanol or aqueous buffer to final concentrations (1, 10, 100, 500 µM).

-

Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).[1] An increase in baseline absorbance indicates precipitation.[1]

Critical Formulation Considerations

Stability in Solution

Hydroxamic acids are susceptible to hydrolysis to the corresponding carboxylic acid (heptanoic acid) and hydroxylamine, particularly in acidic or basic conditions.

-

In DMSO: Generally stable if stored at -20°C and protected from moisture (DMSO is hygroscopic).[1]

-

In Ethanol: Protracted storage is not recommended .[1][6][7] Ethanol can contain trace acids/bases that catalyze hydrolysis or esterification.[1] Prepare fresh.

Solubilization Mechanism Diagram

Understanding how the solvent interacts with the solute allows for better co-solvent selection.

Figure 2: Mechanistic comparison of solvation. DMSO actively disrupts dimers via strong H-bond acceptance, while Ethanol struggles against the lipophilic tail's steric repulsion.

References

- Validation: Establishes the solubility benchmark for C8-hydroxamic acids (66 mg/mL in DMSO; 2 mg/mL in EtOH).

- Validation: Confirms solubility protocols and stability warnings for hydroxamic acid deriv

-

PubChem. (2025).[1][8] N-hydroxybutanamide Compound Summary. Retrieved from [Link]

-

Validation: Provides comparative physicochemical data for shorter-chain homologs.[1]

-

-

Marmion, C. J., et al. (2004).[1] Hydroxamic acids - An intriguing family of chelators.[1] European Journal of Inorganic Chemistry.

- Validation: Mechanistic insight into hydroxamic acid dimeriz

Sources

- 1. N-Phenylglycolhydroxamate | C8H9NO2 | CID 115251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. N-hydroxy amide carbon | CH8N4O4 | CID 129736873 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Hydroxyheptanamide: A Technical Guide for its Evaluation as a Histone Deacetylase (HDAC) Inhibitor

Abstract

This technical guide provides a comprehensive overview of N-Hydroxyheptanamide, a hydroxamic acid derivative with significant potential as a histone deacetylase (HDAC) inhibitor. Drawing upon established principles in medicinal chemistry and cancer biology, this document outlines the synthesis, in vitro and in vivo evaluation, and potential therapeutic applications of this compound. While specific experimental data for N-Hydroxyheptanamide is limited in publicly available literature, this guide offers detailed, field-proven protocols and insights derived from structurally analogous compounds and general methodologies for assessing HDAC inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel epigenetic modulators.

Introduction: The Rationale for Targeting HDACs with N-Hydroxyheptanamide

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a compelling target for therapeutic intervention.

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis in malignant cells. Several HDACis, such as Vorinostat (SAHA) and Romidepsin, have been approved for the treatment of certain hematological malignancies.

N-Hydroxyheptanamide belongs to the hydroxamic acid class of HDACis, which are characterized by a hydroxamic acid moiety that chelates the zinc ion in the active site of HDAC enzymes. Its structure, featuring a seven-carbon aliphatic chain, suggests it may interact with the hydrophobic pocket of the enzyme's active site. This guide will explore the scientific foundation for investigating N-Hydroxyheptanamide as a potential HDAC inhibitor and provide the necessary technical details for its comprehensive evaluation.

Synthesis of N-Hydroxyheptanamide

The synthesis of N-Hydroxyheptanamide can be achieved through a straightforward two-step process, starting from the commercially available heptanoic acid. The general strategy involves the activation of the carboxylic acid followed by reaction with hydroxylamine. While a specific detailed protocol for N-Hydroxyheptanamide is not extensively documented, the following procedure is based on well-established methods for the synthesis of hydroxamic acids.[1]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N-Hydroxyheptanamide.

Experimental Protocol: Synthesis of N-Hydroxyheptanamide

Step 1: Activation of Heptanoic Acid (Method A: Acyl Chloride Formation)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptanoic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain heptanoyl chloride.

Step 1: Activation of Heptanoic Acid (Method B: NHS Ester Formation)

-

Dissolve heptanoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the NHS ester of heptanoic acid.

Step 2: Formation of N-Hydroxyheptanamide

-

Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equivalents) and a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.5 equivalents) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane) at 0°C.

-

Slowly add the activated heptanoic acid (heptanoyl chloride or its NHS ester) (1 equivalent) to the hydroxylamine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

In Vitro Evaluation of HDAC Inhibitory Activity

The primary assessment of N-Hydroxyheptanamide's potential as an HDAC inhibitor involves determining its ability to inhibit the enzymatic activity of various HDAC isoforms.

In Vitro HDAC Inhibition Assay

A common method for measuring HDAC activity is a fluorescence-based assay using a commercially available kit. This assay typically involves a substrate containing an acetylated lysine residue, which, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

Experimental Workflow: In Vitro HDAC Inhibition Assay

Caption: Workflow for in vitro HDAC inhibition assay.

Detailed Protocol: Fluorometric HDAC Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of N-Hydroxyheptanamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution to create a range of test concentrations.

-

Reconstitute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) and the fluorogenic substrate according to the manufacturer's instructions.

-

Prepare the assay buffer and developer solution as provided in the kit.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, the diluted N-Hydroxyheptanamide (or a known HDAC inhibitor as a positive control, and vehicle as a negative control), and the recombinant HDAC enzyme.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of N-Hydroxyheptanamide relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation: Hypothetical IC₅₀ Values of N-Hydroxyheptanamide against HDAC Isoforms

| HDAC Isoform | N-Hydroxyheptanamide IC₅₀ (nM) (Hypothetical) | SAHA (Vorinostat) IC₅₀ (nM) |

| HDAC1 | 50 | 61 |

| HDAC2 | 75 | 251 |

| HDAC3 | 60 | 19 |

| HDAC6 | 150 | - |

| HDAC8 | 200 | 827 |

Note: SAHA IC₅₀ values are sourced from publicly available data and are for illustrative purposes. The actual selectivity profile of N-Hydroxyheptanamide would need to be determined experimentally.

Cellular Assay for Histone Acetylation

To confirm that N-Hydroxyheptanamide functions as an HDAC inhibitor in a cellular context, it is essential to measure its effect on the acetylation levels of histones in treated cells. Western blotting is a standard technique for this purpose.

Experimental Workflow: Western Blot for Histone Acetylation

Caption: Workflow for Western blot analysis of histone acetylation.

Detailed Protocol: Western Blot for Acetylated Histones

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

-

Treat the cells with various concentrations of N-Hydroxyheptanamide for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

-

Protein Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a high-percentage acrylamide gel (e.g., 15%) suitable for resolving low molecular weight histone proteins.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-Histone H3) or another loading control like β-actin.

-

Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone or loading control signal.

-

In Vivo Evaluation of N-Hydroxyheptanamide

Preclinical in vivo studies are crucial to assess the anti-tumor efficacy and tolerability of N-Hydroxyheptanamide. A commonly used model is the human tumor xenograft in immunocompromised mice. A study on a derivative, N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA), has demonstrated anti-cancer activity in a breast cancer xenograft model, providing a strong rationale for similar studies with the parent compound.[2]

Experimental Workflow: In Vivo Xenograft Model

Sources

Technical Guide: Mechanism of Action of N-Hydroxyheptanamide in Transcriptional Regulation

The following technical guide details the mechanism of action of N-Hydroxyheptanamide (NHH) derivatives in transcriptional regulation. This analysis treats N-Hydroxyheptanamide both as a specific chemical entity (Heptanohydroxamic acid) and, more critically, as the functional pharmacophore driving the efficacy of potent Histone Deacetylase (HDAC) inhibitors like CUDC-101.

Executive Summary

N-Hydroxyheptanamide (NHH) represents a critical pharmacophore in epigenetic modulation, functioning as a potent Histone Deacetylase Inhibitor (HDACi) . Its efficacy is derived from its structural ability to span the hydrophobic channel of the HDAC active site, positioning a hydroxamic acid "warhead" to chelate the catalytic Zinc ion (

This interaction neutralizes the deacetylase activity of Class I and II HDACs, leading to the accumulation of acetylated lysine residues on histone tails (H3, H4). The resulting neutralization of the positive charge on histones weakens the electrostatic attraction to the negatively charged DNA backbone, inducing a transition from heterochromatin (repressed) to euchromatin (active). This chromatin remodeling reactivates silenced tumor suppressor genes, most notably CDKN1A (p21/WAF1), driving cell cycle arrest and apoptosis.

Molecular Mechanism of Action[1][2]

The Pharmacophore Triad

The N-Hydroxyheptanamide moiety operates via a three-domain architecture essential for HDAC inhibition:

-

Zinc-Binding Group (ZBG): The N-hydroxy (hydroxamic acid) group acts as a bidentate chelator. It displaces the water molecule bound to the

ion at the bottom of the HDAC catalytic pocket. -

Linker Domain: The heptanamide (7-carbon equivalent) chain provides the optimal length (~6–7 Å) to traverse the narrow, hydrophobic tunnel of the enzyme.

-

Cap Group (Variable): While simple N-hydroxyheptanamide lacks a bulky cap, therapeutic derivatives (e.g., CUDC-101) attach aromatic "caps" to the amide nitrogen. These caps interact with the rim of the HDAC pocket, conferring isoform selectivity and potency.

Catalytic Interference

By chelating the active site Zinc, NHH prevents the polarization of the carbonyl group on the acetyl-lysine substrate. This blockade halts the nucleophilic attack by water, effectively freezing the deacetylation reaction.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from NHH binding to transcriptional reactivation.

Caption: Mechanistic cascade of N-Hydroxyheptanamide inducing transcriptional reactivation via HDAC inhibition.

Transcriptional Regulation Targets

The primary transcriptional output of N-Hydroxyheptanamide activity is the derepression of genes silenced by epigenetic compaction.

Key Gene Targets

| Target Gene | Function | Transcriptional Effect | Mechanism |

| CDKN1A (p21) | Cell Cycle Inhibitor | Upregulation | Sp1-dependent promoter activation independent of p53 status. |

| BAX | Pro-apoptotic | Upregulation | E2F1/p53 mediated transactivation following chromatin opening. |

| CCND1 (Cyclin D1) | Cell Cycle Driver | Downregulation | Repression via inhibition of PI3K/Akt or direct promoter remodeling. |

| VEGF | Angiogenesis | Downregulation | Suppression of HIF-1 |

Non-Histone Transcriptional Regulators

NHH derivatives also increase the acetylation of non-histone transcription factors:

-

p53: Acetylation at Lys382 protects p53 from degradation, enhancing its transcriptional activity on pro-apoptotic genes.

-

HIF-1

: HDAC inhibition promotes HIF-1

Quantitative Potency & Structure-Activity Relationship (SAR)

The "heptanamide" (C7) chain length is not arbitrary; it represents a local optimum for binding affinity in the HDAC pocket.

Table 1: Effect of Linker Length on HDAC Inhibition (Generic Hydroxamates) Data synthesized from standard SAR studies on aliphatic hydroxamates.

| Compound | Linker Length | IC50 (HDAC1) | Binding Efficiency |

| N-hydroxybutanamide | C4 | > 100 | Poor (Too short to reach Zn) |

| N-hydroxyhexanamide | C6 | ~ 10 | Moderate |

| N-Hydroxyheptanamide | C7 | < 5 | Optimal (Spans channel) |

| N-hydroxyoctanamide (SAHA core) | C8 | ~ 0.5 - 2 | High (Often used with phenyl cap) |

Table 2: Potency of N-Hydroxyheptanamide Derivative (CUDC-101) CUDC-101 integrates the NHH pharmacophore with a quinazoline core.

| Target | IC50 (nM) | Biological Consequence |

| HDAC (Pan) | 4.4 | Epigenetic reactivation |

| EGFR | 2.4 | Signal transduction blockade |

| HER2 | 15.7 | Growth factor inhibition |

Experimental Protocols for Validation

To validate the mechanism of N-Hydroxyheptanamide in a research setting, the following self-validating protocols are recommended.

In Vitro Fluorometric HDAC Activity Assay

Objective: Quantify direct enzyme inhibition.

-

Reagents: Recombinant HDAC1/2, Fluorogenic substrate (Acetyl-Lys(Ac)-AMC), Developer solution.

-

Workflow:

-

Incubate HDAC enzyme with N-Hydroxyheptanamide (serial dilutions: 1 nM to 10

M) for 30 mins at 37°C. -

Add Fluorogenic substrate and incubate for 30 mins.

-

Add Developer solution (Trypsin) to cleave deacetylated substrate, releasing the fluorophore (AMC).

-

Read Fluorescence (Ex 360nm / Em 460nm).

-

-

Validation: Signal should decrease in a dose-dependent manner. Use Trichostatin A (TSA) as a positive control.

Cellular Histone Acetylation Assay (Western Blot)

Objective: Confirm intracellular target engagement.

-

Cell Culture: Treat cancer cells (e.g., HeLa, MCF-7) with NHH (1-10

M) for 6–24 hours. -

Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Crucial: Add 1

M TSA to lysis buffer to prevent post-lysis deacetylation. -

Immunoblotting:

-

Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Acetyl-Histone H4, Anti-p21.

-

Loading Control: Anti-Total H3 or Anti-

-Actin.

-

-

Result: A clear increase in Acetyl-H3/H4 bands compared to vehicle (DMSO) control confirms HDAC inhibition.

Chromatin Immunoprecipitation (ChIP-qPCR)

Objective: Prove direct transcriptional activation of the p21 gene.

-

Crosslinking: Fix treated cells with 1% formaldehyde (10 min). Quench with glycine.

-

Sonication: Shear chromatin to 200–500 bp fragments.

-

IP: Incubate chromatin with Anti-Acetyl-H3 antibody (or IgG control) overnight.

-

Elution & Reversal: Elute chromatin, reverse crosslinks (65°C, 4h), and purify DNA.

-

qPCR: Use primers specific to the CDKN1A (p21) promoter region (Sp1 sites).

-

Calculation: Calculate % Input. NHH treatment should yield significantly higher enrichment of Acetyl-H3 at the p21 promoter vs. control.

Caption: Workflow for ChIP-qPCR validation of transcriptional upregulation.

References

-

Cai, X., et al. (2010). Discovery of 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer.[1] Journal of Medicinal Chemistry. [1]

-

Marks, P. A., & Xu, W. S. (2009). Histone deacetylase inhibitors: Potential in cancer therapy. Journal of Cellular Biochemistry.

-

Lu, Q., et al. (2005). Simple Inhibitors of Histone Deacetylase Activity That Combine Features of Short-Chain Fatty Acid and Hydroxamic Acid Inhibitors. Journal of Medicinal Chemistry.

-

SelleckChem. HDAC Inhibitor Library and Mechanism Data.

Sources

Potential biological activities of N-Hydroxyheptanamide based on hydroxamic acid group

The following technical guide provides an in-depth analysis of N-Hydroxyheptanamide (Heptanohydroxamic Acid), focusing on its pharmacophore mechanics, synthesis, and biological applications.

Mechanisms, Synthesis, and Experimental Applications of a C7-Hydroxamate Probe[1]

Executive Technical Summary

N-Hydroxyheptanamide (also known as Heptanohydroxamic Acid or HHA) is a seven-carbon aliphatic hydroxamic acid (

Its primary biological utility lies in two distinct metalloenzyme domains:

-

Epigenetics: As a "capless" probe to study the baseline zinc-chelation affinity of the hydroxamate moiety within Class I/II HDACs.

-

Bacteriology: As a potent inhibitor of Urease , where its hydrophobic C7 tail offers distinct binding kinetics compared to the standard-of-care Acetohydroxamic Acid (AHA).

Molecular Mechanism: The Hydroxamate Pharmacophore

The biological activity of N-Hydroxyheptanamide is driven by its ability to form bidentate chelation complexes with active-site metal ions (primarily

Zinc Chelation (HDAC Context)

In Histone Deacetylases, the catalytic domain contains a

-

Binding Mode: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid coordinate the zinc ion in a bidentate fashion.

-

The "Capless" Limitation: High-affinity HDAC inhibitors (nM potency) require a surface-recognition "cap" group (e.g., the phenyl ring in SAHA). N-Hydroxyheptanamide lacks this cap. Consequently, it exhibits micromolar (

) rather than nanomolar affinity, making it an excellent negative control or fragment-based lead for determining linker-length specificity.

Nickel Chelation (Urease Context)

Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in the acidic stomach.

-

Mechanism: The hydroxamate group bridges the bi-nickel center in the urease active site, displacing the water molecule required for urea hydrolysis.

-

Chain Length Effect: While Acetohydroxamic acid (C2) is the clinical standard, research suggests that medium-chain hydroxamates like N-Hydroxyheptanamide (C7) can exhibit superior inhibition constants (

) against specific bacterial ureases due to hydrophobic interactions within the active site channel.

Visualizing the Pharmacophore Logic

The following diagram illustrates the structural relationship between N-Hydroxyheptanamide and the clinically approved inhibitor SAHA, highlighting the functional zones.

Caption: Structural comparison showing why N-Hydroxyheptanamide is a "Fragment" for HDACs but a "Lead" for Urease.

Experimental Protocols

Chemical Synthesis of N-Hydroxyheptanamide

Objective: Synthesize the hydroxamic acid from its corresponding ester via nucleophilic substitution.

Precursors: Methyl heptanoate (or Ethyl heptanoate), Hydroxylamine hydrochloride (

Protocol:

-

Preparation of Hydroxylamine: Dissolve Hydroxylamine hydrochloride (1.5 eq) in Methanol.

-

Base Activation: Add KOH (3.0 eq) dissolved in Methanol to the hydroxylamine solution at 0°C. A precipitate (KCl) will form.

-

Filtration: Filter off the KCl precipitate to obtain the free hydroxylamine base solution.

-

Coupling: Add Methyl heptanoate (1.0 eq) dropwise to the filtrate.

-

Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (stain with Ferric Chloride—red color indicates hydroxamic acid).

-

Workup: Acidify carefully with 1N HCl to pH ~6. Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Validation:

-NMR should show the disappearance of the methyl ester singlet and appearance of the broad -NH and -OH peaks.

Urease Inhibition Assay (Berthelot Method)

Objective: Quantify the

Methodology:

-

Buffer: Phosphate buffer (pH 7.4).

-

Enzyme Mix: Incubate Urease (5 U/mL) with varying concentrations of N-Hydroxyheptanamide (0.1

– 1000 -

Substrate: Add Urea (20 mM). Incubate for 30 minutes.

-

Detection: Add Phenol-Hypochlorite reagents (Berthelot reagents).

-

Readout: Measure Absorbance at 625 nm (Blue indophenol complex).

-

Calculation: % Inhibition =

.

Comparative Biological Activity Data[2]

The following table synthesizes data trends for medium-chain hydroxamic acids. Note that while SAHA is the gold standard for HDACs, simple aliphatic hydroxamates like N-Hydroxyheptanamide are often more relevant for Urease.

| Target Enzyme | Compound | Chain Length | Est.[1] IC50 / Ki | Mechanism Note |

| HDAC1 (Human) | SAHA (Vorinostat) | C8 + Phenyl Cap | ~10–50 nM | Full pharmacophore (ZBG + Cap). |

| HDAC1 (Human) | N-Hydroxyheptanamide | C7 (No Cap) | >10 | ZBG only. Weak binder due to lack of surface contacts. |

| Urease (H. pylori) | Acetohydroxamic Acid | C2 | ~5–10 | Standard clinical inhibitor. |

| Urease (H. pylori) | N-Hydroxyheptanamide | C7 | ~1–5 | Often superior to C2 due to hydrophobic pocket filling [1, 3]. |

| MMP-2 | N-Hydroxyheptanamide | C7 | Non-selective Zinc chelation. |

Experimental Workflow: Urease Screening

The following Graphviz diagram outlines the logic flow for validating N-Hydroxyheptanamide as a urease inhibitor, distinguishing it from general metal chelation.

Caption: Step-by-step workflow for the colorimetric validation of urease inhibition.

Safety and Toxicology Considerations

When working with N-Hydroxyheptanamide, researchers must account for the inherent reactivity of the hydroxamic acid group.

-

Mutagenicity: Hydroxamic acids can undergo metabolic hydrolysis to hydroxylamines, which are known mutagens (Ames positive).

-

Glucuronidation: In vivo, the primary clearance pathway is O-glucuronidation, leading to rapid elimination. This limits the systemic half-life of "uncapped" hydroxamates [2].

-

Non-Specific Chelation: At high concentrations (>50

), N-Hydroxyheptanamide may deplete intracellular iron or inhibit other metalloenzymes (MMPs, ADAMs), leading to off-target cytotoxicity.

References

-

MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid. Retrieved from [Link]

-

ResearchGate. (2025). Antibacterial action of the urease inhibitor acetohydroxamic acid on Helicobacter pylori. Retrieved from [Link][2]

-

PubChem. (2021).[3] N-hydroxybutanamide | C4H9NO2 | CID 419176.[3] Retrieved from [Link][3]

Sources

Spectroscopic Blueprint of N-Hydroxyheptanamide: An In-Depth Technical Guide for Researchers

Abstract

N-Hydroxyheptanamide, a hydroxamic acid derivative, holds significant interest within the fields of medicinal chemistry and materials science due to its potential as a metal chelator and enzyme inhibitor. A thorough understanding of its molecular structure and purity is paramount for its application in drug development and research. This comprehensive technical guide provides a detailed exploration of the spectroscopic analysis of N-Hydroxyheptanamide, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on analogous compounds but also detailed experimental protocols and an in-depth interpretation of the expected spectroscopic signatures. The causality behind experimental choices is elucidated to empower researchers in their analytical endeavors.

Introduction: The Chemical Identity of N-Hydroxyheptanamide

N-Hydroxyheptanamide (C₇H₁₅NO₂) is a saturated fatty hydroxamic acid. Its structure consists of a seven-carbon alkyl chain attached to a hydroxamic acid functional group (-C(=O)N(OH)H). This functional group is known for its ability to form stable complexes with various metal ions and to interact with the active sites of metalloenzymes.[1] The lipophilic heptyl chain, in turn, influences its solubility and potential for membrane permeability, crucial factors in pharmacological applications.

Accurate structural confirmation and purity assessment are critical prerequisites for any meaningful biological or material science investigation involving N-Hydroxyheptanamide. NMR and FTIR spectroscopy are indispensable, non-destructive techniques for achieving this. This guide will delve into the theoretical underpinnings and practical application of these methods for the comprehensive characterization of this molecule.

Foundational Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states.[4] Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An FTIR spectrum, therefore, provides a unique "fingerprint" of the functional groups present in a molecule.[5]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to yield high-quality spectroscopic data for N-Hydroxyheptanamide. The rationale behind each step is provided to ensure experimental robustness and reproducibility.

NMR Sample Preparation

Objective: To prepare a homogeneous solution of N-Hydroxyheptanamide suitable for high-resolution NMR analysis.

Materials:

-

N-Hydroxyheptanamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Protocol:

-

Analyte Weighing: Accurately weigh the required amount of N-Hydroxyheptanamide. The quantity can be adjusted based on the solubility of the compound and the sensitivity of the NMR spectrometer.

-

Solvent Selection: Choose a deuterated solvent in which N-Hydroxyheptanamide is fully soluble. CDCl₃ is a common choice for many organic molecules. However, for compounds with exchangeable protons like the N-OH and N-H protons in hydroxamic acids, DMSO-d₆ is often preferred as it can slow down the exchange rate and allow for their observation.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex the sample to ensure complete dissolution.

-

Filtration: Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube. This critical step removes any particulate matter that could degrade the spectral resolution.

-

Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm to optimize the shimming process.

Causality of Choices:

-

Deuterated Solvents: The deuterium nuclei (²H) resonate at a different frequency than protons (¹H), thus avoiding large solvent signals that would otherwise obscure the analyte's spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking.

-

Filtration: Particulate matter in the sample disrupts the homogeneity of the magnetic field, leading to broadened spectral lines and loss of resolution.

FTIR Sample Preparation (Attenuated Total Reflectance - ATR)

Objective: To obtain a clean and reproducible FTIR spectrum of solid N-Hydroxyheptanamide.

Materials:

-

N-Hydroxyheptanamide (a small amount of solid powder)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Protocol:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of N-Hydroxyheptanamide powder onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Causality of Choices:

-

ATR Technique: ATR is a convenient method for analyzing solid samples with minimal preparation. It relies on the principle of total internal reflection, where an evanescent wave penetrates a short distance into the sample, providing a surface-sensitive measurement.

-

Consistent Pressure: Good contact between the sample and the ATR crystal is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.

Spectroscopic Data Interpretation: The Molecular Fingerprint

Predicted ¹H NMR Spectrum of N-Hydroxyheptanamide

The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Hydroxyheptanamide

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (H-7) | 0.8 - 1.0 | Triplet (t) | 3H |

| -(CH₂)₄- (H-3 to H-6) | 1.2 - 1.4 | Multiplet (m) | 8H |

| -CH₂- (H-2) | 2.1 - 2.3 | Triplet (t) | 2H |

| N-H | 8.0 - 9.0 (in DMSO-d₆) | Broad singlet (br s) | 1H |

| O-H | 9.0 - 10.0 (in DMSO-d₆) | Broad singlet (br s) | 1H |

Interpretation:

-

Alkyl Chain: The terminal methyl group (H-7) is expected to appear as a triplet due to coupling with the adjacent methylene group (H-6). The four methylene groups in the middle of the chain (H-3 to H-6) will likely overlap to form a complex multiplet. The methylene group alpha to the carbonyl (H-2) will be deshielded and appear as a triplet.

-

Hydroxamic Acid Protons: The N-H and O-H protons are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they are expected to appear as broad singlets at higher chemical shifts.

Predicted ¹³C NMR Spectrum of N-Hydroxyheptanamide

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Hydroxyheptanamide

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| -CH₂- (C-2) | 35 - 40 |

| -(CH₂)₄- (C-3 to C-6) | 22 - 32 |

| CH₃ (C-7) | ~14 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the hydroxamic acid will be the most deshielded carbon, appearing at the lowest field (highest ppm value).

-

Alkyl Chain Carbons: The chemical shifts of the methylene carbons will vary slightly depending on their position relative to the carbonyl group. The terminal methyl carbon will be the most shielded, appearing at the highest field (lowest ppm value).

Predicted FTIR Spectrum of N-Hydroxyheptanamide

The FTIR spectrum will reveal the presence of the key functional groups.

Table 3: Predicted FTIR Absorption Frequencies for N-Hydroxyheptanamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3000 (broad) | Medium |

| N-H Stretch | 3300 - 3100 (broad) | Medium |

| C-H Stretch (alkyl) | 2950 - 2850 | Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1600 - 1500 | Medium |

| C-N Stretch | 1420 - 1380 | Medium |

Interpretation:

-

Hydroxamic Acid Group: The broad O-H and N-H stretching bands in the high-frequency region are characteristic of the hydroxamic acid moiety and are broadened due to hydrogen bonding.[7] The strong C=O stretching vibration (Amide I band) is a key diagnostic peak. The N-H bending vibration (Amide II band) is also expected to be present.

-

Alkyl Chain: The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the saturated alkyl chain.

Visualizing the Molecular Structure and Analytical Workflow

Visual representations are crucial for understanding molecular structures and experimental processes.

Caption: Molecular structure of N-Hydroxyheptanamide.

Caption: Workflow for the spectroscopic analysis of N-Hydroxyheptanamide.

Conclusion: A Framework for Confident Characterization

This technical guide provides a robust framework for the spectroscopic analysis of N-Hydroxyheptanamide using NMR and FTIR techniques. By combining detailed, self-validating experimental protocols with a thorough understanding of the underlying scientific principles, researchers can confidently determine the structure and purity of this important molecule. The predicted spectral data and interpretations offered herein serve as a valuable reference, enabling scientists in drug development and other research fields to effectively utilize these powerful analytical tools in their work. The provided workflows and visualizations further aim to streamline the analytical process, ensuring data integrity and facilitating new discoveries.

References

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

- Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry, 26(2), 369-372.

-

LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Microbe Notes. (2022). NMR Spectroscopy– Definition, Principle, Steps, Parts, Uses. [Link]

- Nandiyanto, A. B. D., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Wikipedia. (2023). Hydroxamic acid. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

- Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Applied spectroscopy, 60(3), 301-309.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 4. rtilab.com [rtilab.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. scispace.com [scispace.com]

- 7. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for assessing the HDAC inhibitory activity of N-Hydroxyheptanamide

Application Note: Kinetic Profiling and IC50 Determination of N-Hydroxyheptanamide against Class I/II HDACs

Introduction & Scope

N-Hydroxyheptanamide represents a fundamental pharmacophore in epigenetic drug discovery. It serves as a simplified model of the "Zinc Binding Group" (ZBG) found in clinically approved inhibitors like Vorinostat (SAHA). While lacking the surface-recognition "cap" group of more complex inhibitors, N-Hydroxyheptanamide is an essential tool for fragment-based screening and Structure-Activity Relationship (SAR) studies to determine the baseline chelation potential of the hydroxamate warhead against the catalytic Zinc ion (

This Application Note provides a rigorous, self-validating protocol for assessing the inhibitory potency (

Mechanism of Action (MOA)

The efficacy of N-Hydroxyheptanamide relies on its ability to competitively displace the water molecule coordinated to the

Figure 1: Molecular Mechanism of Inhibition

Caption: Bidentate chelation of the catalytic Zinc ion by N-Hydroxyheptanamide prevents substrate processing.[1][2]

Experimental Protocol: In Vitro Fluorometric Assay

This protocol utilizes a "Developer" coupled assay.[3][4] The HDAC enzyme first removes the acetyl group from a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). A second "Developer" enzyme then cleaves the deacetylated peptide, releasing the fluorophore (AMC).[4][5] Inhibitors prevent the first step, resulting in low fluorescence.

Materials & Reagents

| Component | Specification | Critical Note |

| Test Compound | N-Hydroxyheptanamide (>98% Purity) | Dissolve in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles. |

| Enzyme | Recombinant HDAC1, HDAC3, or HDAC6 | Do not vortex enzymes. Gentle inversion only. |

| Substrate | Boc-Lys(Ac)-AMC (Fluorogenic) | |

| Assay Buffer | 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM | MUST BE EDTA-FREE. EDTA chelates Zinc and kills HDAC activity falsely. |

| Developer | Trypsin or proprietary Developer Solution | Specific for deacetylated lysine. |

| Control | Trichostatin A (TSA) or SAHA | Positive control for assay validation. |

Assay Workflow (Step-by-Step)

Step 1: Compound Preparation [6]

-

Prepare a 10 mM stock of N-Hydroxyheptanamide in DMSO.

-

Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100 µM to 0.005 µM).

-

Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer to reduce DMSO concentration before adding to the enzyme (Final DMSO in assay must be <1%).

Step 2: Enzymatic Reaction Assembly (384-well or 96-well Black Plate)

-

Add Enzyme: Dispense 15 µL of diluted HDAC enzyme into wells.

-

Add Inhibitor: Add 5 µL of the diluted N-Hydroxyheptanamide series.

-

Pre-incubation: Incubate for 15 minutes at 25°C. This allows the inhibitor to reach equilibrium with the Zinc pocket.

-

-

Add Substrate: Initiate reaction by adding 5 µL of Substrate solution (e.g., 50 µM Boc-Lys(Ac)-AMC).

-

Incubation: Incubate for 30–60 minutes at 37°C.

Step 3: Development & Detection

-

Stop/Develop: Add 25 µL of Developer Solution (containing Trypsin and TSA to stop the HDAC reaction).

-

Develop Incubation: Incubate for 15 minutes at Room Temperature (protected from light).

-

Read: Measure Fluorescence on a microplate reader.

-

Excitation: 350-360 nm

-

Emission: 450-460 nm

-

Figure 2: Assay Logic Flow

Caption: Biphasic fluorometric workflow ensures separation of deacetylation and signal generation.

Data Analysis & Validation

Calculating % Inhibition

Normalize raw Relative Fluorescence Units (RFU) using the following controls included on every plate:

-

High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

-

Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity (Background).

IC50 Determination

Fit the % Inhibition data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response) using software like GraphPad Prism or XLfit:

-

Expected Result: N-Hydroxyheptanamide typically displays an

in the low micromolar range (1–10 µM) depending on the HDAC isoform, as it lacks the "cap" group potency of SAHA (which is typically nanomolar).

Secondary Validation: Cellular Western Blot

While the fluorometric assay proves enzymatic inhibition, it does not account for cell permeability. A secondary validation is required.

-

Cell Line: HeLa or Jurkat cells.

-

Treatment: Treat cells with N-Hydroxyheptanamide (e.g., 10 µM, 50 µM) for 6–24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Western Blot Target: Acetyl-Histone H3 (Lys9/Lys14) .

-

Result: Effective inhibition will result in a dose-dependent increase (accumulation) of the Acetyl-H3 band compared to the loading control (Total H3 or GAPDH).

Troubleshooting & Expert Tips

-

"No Activity" in Controls: Check your buffer. If it contains EDTA or EGTA, the Zinc has been stripped from the HDAC. Remedy: Use fresh Tris-buffered saline with

. -

High Background: The substrate may degrade over time. Store Boc-Lys(Ac)-AMC at -20°C desiccated.

-

Non-Linear Rates: If the reaction curve flattens too quickly, you have substrate depletion. Reduce enzyme concentration or incubation time to ensure you are measuring initial velocity (

). -

Compound Stability: Hydroxamic acids can hydrolyze. Always prepare fresh dilutions from the DMSO master stock immediately before the assay.

References

-

Wegener, D., et al. (2003). Fluorogenic histone deacetylase (HDAC) assay for high-throughput screening. Analytical Biochemistry. Link

-

Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature. Link

-

Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link

-

Abcam Protocols. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for N-Hydroxyheptanamide Purification

[1]

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification and quantification of N-Hydroxyheptanamide (C7-hydroxamic acid). Hydroxamic acids are critical pharmacophores in histone deacetylase (HDAC) inhibitors and metalloproteinase inhibitors due to their metal-chelating properties.[1] However, this same chelation capability presents significant chromatographic challenges, including peak tailing and irreversible adsorption to stainless steel flow paths. This guide provides a self-validating workflow using a reverse-phase C18 system with optimized acidic modifiers to suppress metal interaction and ensure high recovery (>95%) and purity (>99%).

Introduction & Chemical Context

N-Hydroxyheptanamide is an aliphatic hydroxamic acid synthesized typically via the hydroxylaminolysis of methyl heptanoate. While the synthesis is straightforward, the purification is complicated by the amphiphilic nature of the molecule and its high affinity for trace metal ions (Fe³⁺, Ni²⁺) present in standard HPLC hardware.

Key Purification Challenges

-

Metal Chelation: The hydroxamic acid moiety (-CONHOH) forms stable bidentate complexes with iron in stainless steel frits and columns, leading to severe peak tailing and mass loss.

-

Hydrolytic Instability: Under strongly acidic or basic conditions, the compound hydrolyzes back to heptanoic acid and hydroxylamine.

-

Polarity Contrast: The crude mixture contains highly polar hydroxylamine (unreacted reagent) and non-polar heptanoic acid (hydrolysis byproduct), requiring a gradient with a wide polarity span.

Physicochemical Profile

| Property | Value (Approx.) | Implication for HPLC |

| Molecular Formula | C₇H₁₅NO₂ | Monoisotopic Mass: ~145.11 Da |

| pKa | ~8.9 (NH), ~9.4 (OH) | Analyte is neutral at acidic pH (2-4). |

| LogP | ~1.2 - 1.5 | Retains well on C18; elutes before parent acid. |

| UV Max | 205–210 nm | Weak chromophore; requires low-UV detection or MS. |

| Solubility | MeOH, ACN, DMSO | Dissolve samples in 50:50 Water:ACN. |

Method Development Strategy

Stationary Phase Selection

A standard C18 silica column is sufficient for retention due to the C7 alkyl chain. However, to mitigate peak tailing caused by secondary silanol interactions, a high-purity, end-capped C18 or a polar-embedded C18 is recommended.

-

Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

Mobile Phase Engineering

-

Modifier: Trifluoroacetic acid (TFA) at 0.1% is the gold standard for hydroxamic acids. It serves two purposes:

-

Protonates the hydroxamic acid (keeping it neutral for retention).

-

Saturates metal binding sites on the hardware/column, effectively "passivating" the system in real-time.

-

-

Note: If using Mass Spectrometry (MS) for detection, replace TFA with 0.1% Formic Acid , though slight peak broadening may occur.

System Passivation

For preparative campaigns, it is critical to flush the LC system with 0.1% Phosphoric Acid/Water overnight prior to the run to remove accessible iron ions, or use a bio-inert (PEEK/Titanium) flow path.

Experimental Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to isolated pure product, highlighting critical decision points.

Caption: Workflow for the isolation of N-Hydroxyheptanamide, emphasizing the removal of polar (hydroxylamine) and non-polar (heptanoic acid) impurities.

Detailed Protocols

Sample Preparation

-

Crude Workup: Dissolve the crude reaction residue in Ethyl Acetate. Wash 2x with water to remove unreacted hydroxylamine (highly water-soluble). Dry organic layer over MgSO₄ and evaporate.

-

HPLC Diluent: Re-dissolve the solid in 50:50 Water:Acetonitrile .

-

Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters should be avoided as they can bind hydroxamic acids.

-

Concentration: Target 10 mg/mL for analytical QC; 50-100 mg/mL for preparative injection.

Analytical Method (QC)

Use this method to verify the crude profile and check fraction purity.

-

Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% TFA (v/v).

-

Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV @ 210 nm (primary), 254 nm (secondary - likely silent for this compound).

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Hold for polar removal |

| 1.0 | 5 | Start Ramp |

| 10.0 | 95 | Elute Product & Acid |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | End |

Expected Retention: Hydroxylamine (Void) < N-Hydroxyheptanamide (~5-6 min) < Heptanoic Acid (~8-9 min).

Preparative Method (Purification)

Scale up based on column loading capacity.

-

Column: Prep C18, 19 × 150 mm, 5 µm (e.g., Waters XBridge).

-

Flow Rate: 20 mL/min.

-

Mobile Phase: Same as analytical (Water/ACN/TFA).

-

Gradient: Focused gradient to maximize separation.

-

0-2 min: 10% B

-

2-15 min: 10% -> 60% B (Shallow gradient for resolution)

-

15-18 min: 95% B (Wash)

-

-

Fraction Collection: Trigger on Absorbance Threshold (210 nm) or Time Windows determined by analytical run.

Troubleshooting & Optimization (The Scientist's Perspective)

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Asymmetric) | Metal Chelation | Passivate System: Flush with 0.1% Phosphoric acid or EDTA solution. Switch to PEEK tubing. Ensure 0.1% TFA is fresh. |

| Split Peaks | Hydrolysis on Column | Check pH: Ensure mobile phase is not too acidic (pH < 1.5) or basic. Keep column temp < 40°C. Hydroxamic acids degrade in heat/acid. |